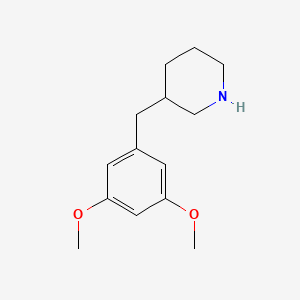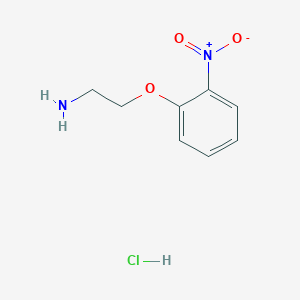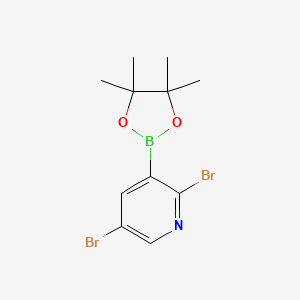
3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
Overview
Description
“3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N . It has a molecular weight of 218.12 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H/t7-,8-; . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 218.12 g/mol .
Scientific Research Applications
Synthesis Techniques and Intermediates
The study of cyclobutane derivatives, including compounds structurally related to 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, focuses on developing novel synthesis techniques and generating key intermediates for further chemical transformations. For example, a new synthetic approach has been devised for the creation of 2,4-methanoproline analogues using a two-step sequence involving the addition of hydrogen cyanide and ring closure, highlighting the versatility of cyclobutane derivatives in medicinal chemistry applications (Rammeloo, Stevens, & de Kimpe, 2002). Similarly, the protected α-aminocyclobutanone has been synthesized as a modular synthon, offering convenient access to cyclobutanone-containing lead inhibitors for various enzymes, demonstrating the potential of cyclobutane cores in drug design (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).
Diastereo- and Enantioselective Synthesis
The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes is crucial for generating biologically active compounds with defined stereochemistry. Research has shown that CuH-catalyzed hydroamination of strained alkenes can produce such compounds with high selectivity, which is significant for pharmaceutical development where stereochemistry impacts drug efficacy (Feng, Hao, Liu, & Buchwald, 2019).
Modular Synthons for Medicinal Chemistry
The preparation of protected aminocyclobutanones as synthons provides a modular approach for accessing cyclobutanone derivatives. This methodology enables the synthesis of amide and sulfonamide-functionalized cyclobutanones, illustrating the compound's adaptability in medicinal chemistry for the creation of targeted therapeutic agents (Habeeb Mohammad et al., 2020).
Catalytic Reactions and Ligand Applications
Cyclobutanones and related structures have been explored in the context of catalytic reactions, such as in the copper-catalyzed amination of aryl halides. The use of specific ligands in these reactions has been shown to afford secondary or tertiary amines efficiently, underlining the relevance of cyclobutane derivatives in catalysis and synthetic organic chemistry (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPKAALHTXUDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807941-06-5 | |
| Record name | 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





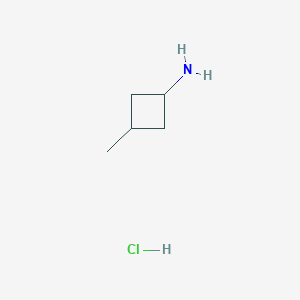




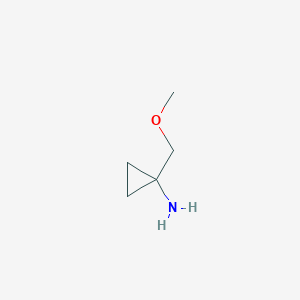
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)
